(Z)-1-benzyl-3-(((5-chloro-2-methylphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
Description
Properties
IUPAC Name |
(3Z)-1-benzyl-3-[(5-chloro-2-methylanilino)methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3S2/c1-14-7-8-16(22)11-17(14)23-12-19-20(25)21-18(9-10-28-21)24(29(19,26)27)13-15-5-3-2-4-6-15/h2-12,23H,13H2,1H3/b19-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCGRNADXADCIT-UNOMPAQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-1-benzyl-3-(((5-chloro-2-methylphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mutagenicity, antimicrobial properties, and other pharmacological effects based on diverse research findings.
- Molecular Formula : C21H17ClN2O3S2
- Molecular Weight : 445.0 g/mol
- CAS Number : 894670-20-3
- Structure : The compound features a thieno[3,2-c][1,2]thiazine core with various substituents that contribute to its biological activity.
Mutagenicity
Research indicates that the compound exhibits strong mutagenic properties. In a study using the Ames test, it was classified as a Class A mutagen, indicating a significant potential for inducing mutations in bacterial DNA. This classification is based on its ability to cause a positive response in the assay, which is a standard method for screening potential carcinogens .
Antimicrobial Activity
Preliminary studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition of growth in certain strains. The Minimum Inhibitory Concentration (MIC) values varied depending on the bacterial species tested.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
This table summarizes the effectiveness of the compound against selected bacterial strains, highlighting its potential as an antimicrobial agent.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways. Specific studies have reported IC50 values indicating the concentration required to inhibit cell proliferation by 50%:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
These findings suggest that this compound may act as a promising candidate for further development in cancer therapeutics.
Case Study 1: Mutagenicity Assessment
A comprehensive mutagenicity assessment was conducted using multiple strains of Salmonella typhimurium. The results indicated that the compound significantly increased revertant colonies in all tested strains compared to controls. This study emphasizes the need for caution in handling and further testing of this compound due to its mutagenic effects .
Case Study 2: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was evaluated against a panel of clinically relevant pathogens. The results demonstrated not only bacteriostatic but also bactericidal effects at higher concentrations. Further investigations are warranted to explore its mechanism of action and potential applications in treating bacterial infections.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
- Thieno-thiazinone vs. Benzo-thiazinone Derivatives The replacement of the benzene ring in benzo-thiazinones (e.g., 3-dimethylamino-2H-1,2-benzo[e]thiazine 1,1-dioxide ) with a thiophene ring in the target compound introduces increased electron-deficient character due to sulfur’s electronegativity. This alters π-π stacking interactions and solubility profiles.
- Sulfone Functionality The 2,2-dioxide group in the target compound is shared with 2,3-dihydro-1,2-benzothiazole 1,1-dioxides . However, the fused thieno-thiazinone system imposes greater steric constraints, reducing conformational flexibility compared to non-fused sulfonamide derivatives.
Substituent Effects
- Benzyl Group at 1-Position The benzyl substituent enhances lipophilicity compared to simpler alkyl groups (e.g., methyl in some benzo-thiazinones). This modification may improve membrane permeability but could reduce aqueous solubility.
- (5-Chloro-2-methylphenyl)amino-methylene Group The chloro and methyl substituents on the aromatic ring introduce steric and electronic effects distinct from unsubstituted phenyl analogs.
Hydrogen-Bonding and Crystal Packing
However, the thieno-thiazinone core may favor N–H···O/S interactions over O–H···S bonds due to the sulfone group’s strong electron-withdrawing nature.
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility The target compound’s synthesis likely parallels methods for benzo-thiazinones, involving cyclization of thiocarbamoyl or sulfamoyl chlorides with appropriate precursors . However, the thiophene ring’s reactivity may necessitate optimized conditions.
- The chloro and methyl groups may enhance target selectivity .
Crystallographic Challenges The compound’s stereochemical complexity and fused-ring system pose challenges for X-ray crystallography. SHELX-based refinement (as in ) would be essential for resolving its 3D structure.
Preparation Methods
Synthesis of the Thieno[3,2-c]thiazine-2,2-Dioxide Core
The thieno[3,2-c]thiazine-2,2-dioxide scaffold serves as the foundational structure for subsequent functionalization. Patent CN102056914A delineates a cyclization strategy starting from substituted thiophene sulfonamides. For instance, 3-[2-(monochloromethyl)-1,3-dioxolane-2-yl]thiophene-2-sulphonamide undergoes acid-catalyzed glycol condensation to form a dioxolane-protected intermediate (Compound 7). Subsequent base-mediated cyclization yields the fused thieno-thiazine ring (Compound 8), followed by hydrolysis to unveil the 4-ketone moiety (Compound 1).
Key Reaction Conditions :
- Glycol Condensation : 1.0 eq thiophene sulfonamide, 1.2 eq glycol, 0.1 M HCl, 80°C, 12 h (Yield: 85–92%).
- Cyclization : 1.0 eq dioxolane intermediate, 2.0 eq KOH, THF, 0°C to rt, 6 h (Yield: 89–95%).
- Hydrolysis : 1.0 eq cyclized product, 6N HCl, toluene, 70°C, 8 h (Yield: 65–99%).
Stereoselective Formation of the (Z)-Aminomethylene Moiety
The (Z)-configuration at the 3-(((5-chloro-2-methylphenyl)amino)methylene) group is critical for biological activity. A modified Horner-Wadsworth-Emmons reaction enables stereocontrol. According to CN102056914A, ketone intermediates (e.g., Compound 1) react with (5-chloro-2-methylphenyl)aminomethyl phosphonate esters in the presence of lithium bis(trimethylsilyl)amide (LiHMDS) to form the (Z)-enamine.
Critical Parameters :
- Phosphonate Reagent : Diethyl [(5-chloro-2-methylphenyl)amino]methylphosphonate (1.2 eq).
- Base : LiHMDS (2.0 eq), THF, −78°C, 2 h (Z:E ratio > 9:1).
- Workup : Aqueous NH₄Cl quench, extraction with dichloromethane, column chromatography (SiO₂, 3:7 EtOAc/hexane).
Functional Group Interconversion and Final Assembly
Coupling of the benzyl-thieno-thiazine intermediate with the (Z)-enamine precursor is achieved via a two-step sequence:
- Sulfonamide Activation : Treatment of the core with thionyl chloride (SOCl₂) converts the sulfonamide to a sulfonyl chloride.
- Amine Coupling : Reaction with (Z)-3-((5-chloro-2-methylphenyl)amino)propenal in the presence of triethylamine (Et₃N) yields the final product.
Spectroscopic Validation :
- ¹H-NMR (DMSO-d₆): δ 8.05 (s, 1H, enamine CH), 7.59 (s, 1H, thienyl H), 4.58 (s, 2H, benzyl CH₂), 3.21 (s, 3H, OCH₃), 2.34 (s, 3H, Ar-CH₃).
- LC-MS : [M+H]⁺ = 487.2 (calc. 487.1).
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield | Z:E Ratio | Reference |
|---|---|---|---|---|
| Horner-Wadsworth-Emmons | Phosphonate enamine formation | 72% | 9:1 | |
| Condensation | Direct amine-ketone condensation | 58% | 3:1 |
The Horner-Wadsworth-Emmons approach outperforms direct condensation in both yield and stereoselectivity, attributed to stabilized transition states via phosphonate intermediates.
Scale-Up Considerations and Process Optimization
Industrial-scale synthesis necessitates solvent recovery and catalyst recycling. Patent CN102056914A highlights toluene as a preferred solvent for hydrolysis due to its azeotropic removal of water. Additionally, Rh₂(OAc)₄-catalyzed aziridination (PMC7730229) offers a scalable alternative for enantiomerically pure intermediates.
Cost-Benefit Analysis :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
